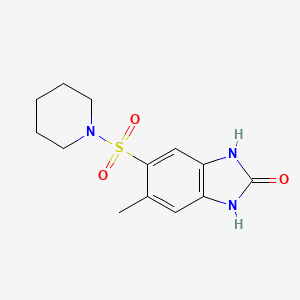
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Descripción general
Descripción
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown potential in treating various autoimmune diseases and certain types of cancers.
Mecanismo De Acción
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one selectively binds to the active site of BTK, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one also has the potential to modulate other immune cells, such as T cells and natural killer cells, by affecting their cytokine production and function.
Biochemical and Physiological Effects:
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours of oral administration. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also been shown to be well-tolerated in both preclinical and clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, its limitations include the need for specialized equipment and expertise for its synthesis and analysis, as well as the high cost associated with its production.
Direcciones Futuras
There are several potential future directions for the research and development of 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential use in combination with other immune-modulating agents, such as checkpoint inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of BTK in various disease states and to identify new therapeutic targets for the treatment of autoimmune diseases and cancers.
Aplicaciones Científicas De Investigación
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, by inhibiting B cell activation and reducing inflammation. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also shown potential in treating certain types of cancers such as mantle cell lymphoma and chronic lymphocytic leukemia, by targeting BTK-dependent signaling pathways.
Propiedades
IUPAC Name |
5-methyl-6-piperidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-7-10-11(15-13(17)14-10)8-12(9)20(18,19)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCKCIXHRFTGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCCC3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



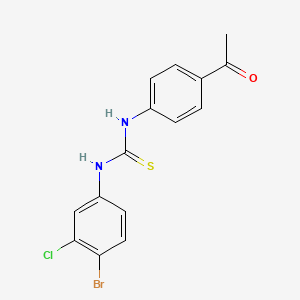
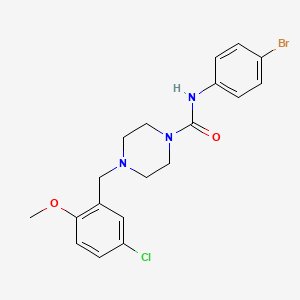

![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)
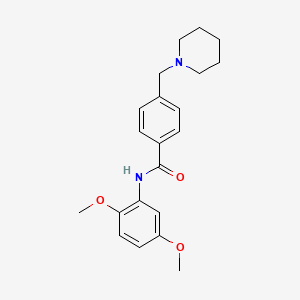
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)
![1-(2-furylmethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700700.png)
![ethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)
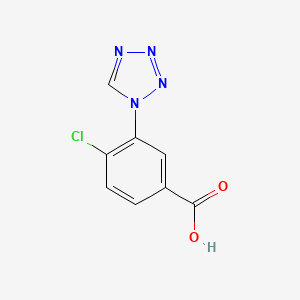
![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)
![2-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4700729.png)


![methyl {8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B4700745.png)